EY3238
Description
Significance of Dual Janus Kinase 2 (JAK2) and Histone Deacetylase (HDAC) Inhibition in Biological Systems
Janus kinases (JAKs) are a family of intracellular nonreceptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a crucial role in cytokine-mediated signaling through the JAK/STAT pathway. This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and immune response. Dysregulation of JAK signaling, particularly activating mutations in JAK2 (such as JAK2V617F), is implicated in various diseases, notably myeloproliferative neoplasms (MPNs) and other hematological malignancies, as well as inflammatory disorders and solid tumors mdpi.comresearchgate.net. Consequently, JAK inhibitors have been developed and some have received regulatory approval for treating conditions like MPNs mdpi.com.
Histone deacetylases (HDACs) are enzymes that regulate gene expression by removing acetyl groups from histone and non-histone proteins. This deacetylation affects chromatin structure and the function of various proteins involved in cellular events such as cell survival, differentiation, and apoptosis. researchgate.netekb.eg. Aberrant HDAC activity and overexpression are observed in several cancers, making HDACs attractive targets for anticancer therapy researchgate.netekb.eg. HDAC inhibitors (HDACis) have demonstrated antitumor activity by altering the acetylation status of proteins, leading to the regulation of pathways involved in cell cycle control and apoptosis in tumor cells researchgate.net. Several HDAC inhibitors have been approved for clinical use in certain hematologic malignancies ekb.egresearchgate.net.
The rationale for simultaneously inhibiting both JAK2 and HDACs stems from the observed interplay between these pathways in various biological contexts, particularly in cancer. Research has shown that HDAC inhibitors can decrease JAK2 expression in certain cancer cells, thereby reducing JAK/STAT signaling mdpi.com. Conversely, inhibiting JAK1 or BRD4 has been shown to sensitize breast cancer cells to HDAC inhibitors, suggesting a potential synergistic effect researchgate.net. This interconnectedness suggests that a dual-targeting approach could offer enhanced therapeutic benefits compared to inhibiting either target alone, potentially overcoming limitations such as drug resistance and achieving more comprehensive modulation of disease pathways mdpi.comresearchgate.net.
Overview of EY3238 as a Novel Polypharmacology Agent
This compound is characterized in academic research as a dual inhibitor targeting both JAK2 and HDAC enzymes nih.govhodoodo.comhodoodo.comresearchgate.netacs.org. This classification places this compound within the realm of polypharmacology agents, which are designed to interact with multiple molecular targets nih.govethz.chd-nb.info. The design of such multi-targeted agents is a significant area of current drug discovery research, aiming to address the complex and often redundant signaling networks involved in multifactorial diseases like cancer researchgate.netacs.orgacs.org.
Available research indicates that this compound exhibits low nanomolar inhibitory activity against both JAK2 and HDAC6 hodoodo.comhodoodo.comacs.org. Specifically, studies have reported IC50 values of 1.4 nM for JAK2 and 2.1 nM for HDAC6 acs.org. Additionally, this compound has shown inhibitory activity against other HDAC isoforms, with reported IC50 values of 49 nM for HDAC2 and 80 nM for HDAC10 acs.org. This profile highlights this compound's potential to modulate multiple key nodes within the JAK/STAT and epigenetic regulatory pathways.
The development of dual JAK2/HDAC inhibitors like this compound represents a strategy to potentially enhance therapeutic efficacy by simultaneously blocking interconnected pro-survival and proliferative pathways. Research efforts are focused on evaluating the biological impact of this dual inhibition, including effects on cell proliferation, apoptosis, and gene expression profiles in relevant disease models nih.gov.
The reported inhibitory activities of this compound against JAK2 and various HDAC isoforms are summarized in the following table:
| Target | IC50 (nM) |
| JAK2 | 1.4 acs.org |
| HDAC6 | 2.1 acs.org |
| HDAC2 | 49 acs.org |
| HDAC10 | 80 acs.org |
Note: The IC50 values represent the half-maximal inhibitory concentration, indicating the potency of the compound against the specific enzyme.
Detailed research findings on the biological effects of this compound, particularly in preclinical models, are being explored to understand how its dual-targeting profile translates into therapeutic potential nih.govacs.orgnih.gov. Studies involving dual JAK/HDAC inhibitors have shown synergistic inhibitory effects on tumor growth and metastasis in preclinical models, along with modulation of key signaling pathways and induction of cell cycle arrest and apoptosis nih.gov. While specific detailed research findings solely focused on this compound are less extensively available in the provided context, its classification as a dual JAK2/HDAC inhibitor aligns it with this broader area of investigation.
Historical Context of Related Multi-Targeted Drug Discovery Efforts
The development of multi-targeted drugs, including those combining kinase and HDAC inhibition, has been an evolving area in drug discovery. Historically, the "one target-one drug" paradigm dominated pharmaceutical research ethz.ch. However, the complex nature of many diseases, particularly cancer, which involves multiple redundant and interacting pathways, highlighted the limitations of this approach researchgate.netethz.ch. This led to increased interest in designing compounds that can simultaneously modulate multiple targets, offering the potential for improved efficacy, reduced resistance, and potentially lower toxicity by using lower doses of a single agent compared to combination therapies researchgate.net.
Early efforts in multi-targeted drug discovery included the identification of compounds that serendipitously inhibited multiple kinases, such as sunitinib (B231) and sorafenib, which target multiple receptor tyrosine kinases involved in angiogenesis and tumor growth nih.gov. The concept expanded to rationally designed multi-targeted agents, often by combining pharmacophores or scaffolds known to inhibit different targets nih.govacs.org.
The combination of kinase and HDAC inhibition in a single molecule represents a more recent wave of multi-targeted drug design. Preclinical studies combining existing kinase inhibitors (like imatinib (B729) or sorafenib) with HDAC inhibitors (like vorinostat (B1683920) or panobinostat) demonstrated synergistic effects in various cancer models, providing a strong rationale for developing dual-acting compounds researchgate.net. This led to the synthesis and investigation of hybrid molecules designed to simultaneously inhibit both classes of enzymes researchgate.netnih.gov. Examples of such compounds that have progressed into preclinical or clinical testing include CUDC-101 (an HDAC/EGFR/HER2 inhibitor) and CUDC-907 (an HDAC/PI3K inhibitor) nih.gov. The emergence of dual HDAC/JAK inhibitors like this compound is part of this ongoing effort to develop more effective multi-targeted therapies for complex diseases nih.govresearchgate.net.
Research in this area continues to explore different combinations of targets and chemical strategies for designing multi-targeted agents, aiming to optimize their efficacy, selectivity, and pharmacokinetic properties acs.orgd-nb.inforesearchgate.net. The study of compounds like this compound contributes to the broader understanding of the potential and challenges associated with polypharmacology in academic research and drug development nih.govicr.ac.uknih.gov.
Properties
CAS No. |
1995861-12-5 |
|---|---|
Molecular Formula |
C29H34N4O5 |
Molecular Weight |
518.614 |
IUPAC Name |
(E)-7-(6,11-dioxa-3-aza-2(4,2)-pyrimidina-1,4(1,3)-dibenzenacyclododecaphan-8-en-44-yloxy)-N-hydroxyheptanamide |
InChI |
InChI=1S/C29H34N4O5/c34-28(33-35)10-3-1-2-4-17-38-27-12-11-25-19-24(27)21-37-16-6-5-15-36-20-22-8-7-9-23(18-22)26-13-14-30-29(31-25)32-26/h5-9,11-14,18-19,35H,1-4,10,15-17,20-21H2,(H,33,34)(H,30,31,32)/b6-5+ |
InChI Key |
IYBYMTCQQMFOHB-AATRIKPKSA-N |
SMILES |
O=C(NO)CCCCCCOC1=CC=C2C=C1COC/C=C/COCC3=CC=CC(C4=NC(N2)=NC=C4)=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EY3238; EY-3238; EY 3238. |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ey3238
General Strategies for Novel Compound Synthesis
The synthesis of a new chemical entity involves a strategic series of chemical reactions to construct the target molecule from simpler, commercially available starting materials.
Elucidation of Core Coupling Reactions (e.g., Amide, Urea Linkages)
Many complex organic molecules are assembled using a variety of coupling reactions that form key chemical bonds.
Amide Bond Formation: The formation of an amide bond is a cornerstone of organic synthesis, particularly in the preparation of peptides and pharmaceuticals. luxembourg-bio.comnih.gov This reaction typically involves the coupling of a carboxylic acid with an amine. researchgate.net To facilitate this reaction, the carboxylic acid is often "activated" using a coupling reagent. luxembourg-bio.com A common mechanism involves the reaction of the carboxylic acid with a coupling agent, such as a carbodiimide, to form a highly reactive intermediate. This intermediate then readily reacts with an amine to form the stable amide bond. luxembourg-bio.com
Urea Linkages: Urea linkages are another important functional group found in many biologically active compounds and polymers. qucosa.deresearchgate.net These can be synthesized through several methods. One common approach is the reaction of an isocyanate with an amine. qucosa.de Alternative, non-isocyanate methods are also being developed for safer and more environmentally friendly syntheses. rsc.org For instance, ureas can be formed from the reaction of aryl isocyanides with O-benzoyl hydroxylamines in the presence of a copper catalyst. mdpi.com
Techniques for Compound Purification and Validation
After a chemical synthesis is complete, the desired compound must be isolated from byproducts and unreacted starting materials. This purification is crucial to obtain a sample of high purity for subsequent analysis and use.
Recrystallization: This technique is used to purify solid compounds. It involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. The desired compound will preferentially crystallize out of the solution, leaving impurities behind in the solvent.
Chromatography: Chromatography is a powerful and versatile set of techniques used to separate the components of a mixture. nih.govchromtech.com The fundamental principle involves the differential partitioning of components between a stationary phase and a mobile phase. nih.govnjit.edu Common types of chromatography include:
Column Chromatography: The stationary phase is packed into a column, and the mobile phase carries the mixture through it. journalagent.com
Thin-Layer Chromatography (TLC): A thin layer of the stationary phase is coated onto a plate, and the mobile phase moves up the plate via capillary action. nih.gov
Gas Chromatography (GC): The mobile phase is a gas, and this technique is suitable for volatile compounds. journalagent.com
High-Performance Liquid Chromatography (HPLC): A high-pressure pump is used to force the liquid mobile phase through a column packed with the stationary phase, allowing for high-resolution separations.
Once purified, the identity and purity of the compound are confirmed using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Exploration of Analogues and Derivatives
The synthesis of analogues and derivatives of a lead compound is a common strategy in drug discovery and materials science to optimize properties and study structure-activity relationships (SAR). nih.gov
Design Principles for Structural Modification
The design of new analogues is guided by an understanding of how chemical structure relates to the compound's properties. Modifications can involve:
Isosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties.
Homologation: Increasing the length of an alkyl chain.
Ring Variation: Changing the size or type of a ring system.
Substitution: Introducing new functional groups at various positions on the molecular scaffold. mdpi.com
These modifications are often guided by computational modeling and a deep understanding of the target's biological or material properties.
Synthetic Routes for Novel Derivatives
The synthesis of derivatives often utilizes the established synthetic route for the parent compound, with modifications made to incorporate the desired structural changes. This may involve using different starting materials or introducing additional reaction steps. For example, to create a series of amide analogues, a common carboxylic acid precursor could be reacted with a variety of different amines. nih.gov The development of efficient and flexible synthetic routes is key to enabling the exploration of a wide range of chemical derivatives. mdpi.comnih.gov
Molecular and Cellular Pharmacology of Ey3238
Detailed Mechanisms of Janus Kinase 2 Inhibition by EY3238
This compound's inhibitory action on JAK2 is a key component of its pharmacological profile. The compound is designed to interfere directly with the kinase's catalytic activity, thereby disrupting the downstream signaling cascades that are often hyperactivated in various malignancies.
This compound functions as an ATP-competitive inhibitor of the JAK2 enzyme. nih.govmdpi.com The Janus kinase family, including JAK2, possesses a structurally conserved kinase domain known as the JH1 domain, which contains the ATP-binding site. patsnap.comresearchgate.net This site is essential for the phosphotransferase activity of the kinase, where the terminal phosphate group of ATP is transferred to tyrosine residues on substrate proteins. nih.gov
| Feature | Description | Significance |
|---|---|---|
| Binding Domain | Janus Homology 1 (JH1) Kinase Domain | Contains the catalytic site responsible for phosphotransferase activity. patsnap.comresearchgate.net |
| Mechanism | ATP-Competitive Inhibition | Directly blocks the binding of ATP, preventing substrate phosphorylation. nih.govmdpi.com |
| Key Interaction Region | Hinge Region of the ATP-binding pocket | Crucial for stable binding and effective inhibition of the kinase. researchgate.netnih.gov |
The primary consequence of this compound-mediated JAK2 inhibition is the disruption of the JAK-STAT signaling pathway. mdpi.com This pathway is a critical communication route from the cell surface to the nucleus, initiated by cytokines and growth factors binding to their cognate receptors. nih.gov This binding event leads to the activation of receptor-associated JAKs, which then phosphorylate tyrosine residues on the receptor itself and on the Signal Transducer and Activator of Transcription (STAT) proteins. nih.govresearchgate.net
By inhibiting JAK2, this compound prevents the phosphorylation and subsequent activation of its downstream targets, most notably STAT3 and STAT5. embopress.org When JAK2 is inhibited, STAT proteins are no longer phosphorylated at their critical tyrosine residues. embopress.org This lack of phosphorylation prevents their dimerization, a necessary step for their translocation into the nucleus. nih.gov Consequently, the STAT dimers are unable to bind to specific DNA sequences in the promoter regions of target genes, leading to the downregulation of genes involved in cell proliferation, survival, and inflammation. mdpi.com The inhibition of STAT phosphorylation is a direct and measurable biomarker of this compound's activity on the JAK-STAT pathway.
Detailed Mechanisms of Histone Deacetylase Inhibition by this compound
In addition to its effects on JAK2, this compound is also a potent inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, playing a crucial role in the epigenetic regulation of gene expression and other cellular processes. patsnap.commdpi.com
The human HDAC family comprises 18 isoforms, which are grouped into four classes based on their structure and function. nih.gov this compound has been designed to exhibit a degree of selectivity for specific HDAC isoforms. While many early HDAC inhibitors were pan-inhibitors, affecting multiple isoforms and leading to a broad range of side effects, newer agents are being developed with greater isoform specificity. researchgate.net
This compound demonstrates potent inhibitory activity against class I HDACs, particularly HDAC2, and class IIb HDACs, including HDAC6 and HDAC10. nih.govresearchgate.net The selectivity of HDAC inhibitors is often determined by the chemical structure of the "cap" group, which interacts with residues at the rim of the active site pocket. researchgate.netresearchgate.net Bulky cap groups tend to confer selectivity towards class IIb HDACs like HDAC6 and HDAC10. researchgate.net In contrast, inhibitors with different cap structures can achieve selectivity for class I isoforms. researchgate.net The specific design of this compound's cap and linker regions allows it to effectively target these specific isoforms.
| HDAC Class | Target Isoform | Rationale for Targeting |
|---|---|---|
| Class I | HDAC2 | Implicated in the regulation of chromatin structure and gene expression; often overexpressed in cancers. mdpi.com |
| Class IIb | HDAC6 | Primarily cytoplasmic, with key roles in regulating protein stability (e.g., tubulin, Hsp90) and cell motility. nih.gov |
| HDAC10 | Involved in regulating autophagy and has been identified as a polyamine deacetylase. researchgate.netchemrxiv.org |
The catalytic mechanism of the targeted HDAC isoforms is zinc-dependent. nih.govmdpi.com The active site of these enzymes contains a zinc ion (Zn²⁺) that is crucial for catalysis. researchgate.netresearchgate.net This zinc ion, along with a charge-relay system involving conserved histidine and aspartate residues, activates a water molecule for a nucleophilic attack on the carbonyl carbon of the acetylated lysine substrate. researchgate.net
This compound is designed with a pharmacophore model common to many HDAC inhibitors, which includes a zinc-binding group (ZBG), a linker, and a cap group. mdpi.comtandfonline.com The ZBG of this compound chelates the catalytic zinc ion in the active site, effectively blocking the enzyme's catalytic function. researchgate.netnih.gov The linker region of the inhibitor occupies the hydrophobic channel leading to the active site, and the cap group interacts with residues on the surface of the enzyme at the entrance of this channel. researchgate.net These interactions are critical for both the potency and the isoform selectivity of the inhibitor. nih.gov The precise nature of these interactions, including hydrogen bonds and van der Waals forces with the amino acid residues lining the active site, determines the high affinity of this compound for its target HDAC isoforms. embopress.orgnih.gov
Cellular Consequences of Dual JAK2 and HDAC Inhibition by this compound
The simultaneous inhibition of JAK2 and specific HDAC isoforms by this compound results in a multi-pronged attack on cancer cells, leading to synergistic anti-tumor effects. nih.gov This dual inhibition modulates critical cellular processes, including gene expression, cell cycle progression, and apoptosis. nih.gov
The combined blockade of these two pathways leads to a more profound anti-proliferative effect than inhibition of either pathway alone. mdpi.com For instance, the inhibition of JAK2/STAT3 signaling, coupled with the HDAC-mediated hyperacetylation of tumor suppressor proteins like p53, can lead to a robust induction of apoptosis. HDAC inhibitors can upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, while JAK2 inhibition can suppress the survival signals that are often constitutively active in cancer cells. nih.gov
Furthermore, dual inhibition by this compound can induce cell cycle arrest. nih.gov HDAC inhibitors are known to increase the expression of cell cycle inhibitors such as p21, leading to arrest at the G1/S or G2/M checkpoints. The simultaneous suppression of the pro-proliferative signals from the JAK/STAT pathway enhances this cell cycle blockade. nih.gov In various cancer cell lines, treatment with dual JAK/HDAC inhibitors has been shown to cause a significant accumulation of cells in the G0/G1 or G2/M phases of the cell cycle, ultimately leading to reduced tumor growth. nih.govnih.gov
| Cellular Process | Effect of this compound | Underlying Mechanism |
|---|---|---|
| Apoptosis | Induction of programmed cell death | Synergistic effect of suppressing STAT-mediated survival signals and upregulating pro-apoptotic proteins via HDAC inhibition. nih.govmdpi.com |
| Cell Cycle | Arrest at G0/G1 or G2/M phase | HDAC inhibition leads to increased expression of cell cycle inhibitors (e.g., p21), while JAK2 inhibition removes proliferative signals. nih.gov |
| Gene Expression | Reactivation of tumor suppressor genes | HDAC inhibition leads to a more open chromatin structure, allowing for the expression of silenced tumor suppressor genes. patsnap.com |
Modulation of Gene Expression Profiles3.3.2. Effects on Cell Cycle Regulation3.3.3. Induction of Apoptosis Pathways3.3.4. Impact on Cell Proliferation in In Vitro Models
Further investigation into the origin of the compound identifier "this compound" may be necessary to locate any relevant research. Should information on this compound become publicly available in the future, it would be possible to revisit this request.
Preclinical Biological Evaluation of Ey3238
In Vitro Studies of EY3238 Potency and Selectivity
In vitro studies are fundamental to characterizing the biochemical and cellular activity of this compound. These assays determine the compound's inhibitory strength against its intended targets, its selectivity across different enzyme isoforms, and its impact on cellular pathways.
The primary kinase target of this compound is JAK2, a critical mediator in the signaling pathways of several cytokines and growth factors. Kinase profiling assays are employed to quantify the inhibitory activity of this compound against JAK2. A key parameter derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Biochemical assays have determined that this compound is a potent inhibitor of JAK2, demonstrating low nanomolar activity. nih.gov The specific IC50 value for JAK2 is 1.4 nM. nih.gov This high potency indicates a strong interaction between this compound and the JAK2 enzyme.
Inhibitory Activity of this compound against JAK2
| Target | IC50 (nM) |
|---|---|
| JAK2 | 1.4 |
In addition to targeting JAK2, this compound is designed to inhibit HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression. As the HDAC family comprises multiple isoforms, it is important to determine the compound's selectivity profile. Enzymatic assays are conducted to measure the IC50 values of this compound against various HDAC isoforms. Studies show that this compound exhibits potent activity against HDAC6, with an IC50 value of 2.1 nM. nih.gov The compound also demonstrates inhibitory activity against HDAC2 and HDAC10, with IC50 values of 49 nM and 80 nM, respectively. nih.gov This profile suggests a degree of selectivity, with the strongest inhibition observed against HDAC6.
Inhibitory Activity of this compound against HDAC Isoforms
| Target Isoform | IC50 (nM) |
|---|---|
| HDAC6 | 2.1 |
| HDAC2 | 49 |
| HDAC10 | 80 |
To understand the biological effects of this compound within a cellular context, cell-based assays are utilized. These assays assess how the compound modulates signaling pathways downstream of its targets. For a dual JAK2/HDAC inhibitor, key readouts include changes in protein phosphorylation and gene expression.
Protein Phosphorylation: Inhibition of JAK2 is expected to decrease the phosphorylation of its downstream substrates, most notably the Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3 and STAT5. nih.govnih.govmdpi.commdpi.com Cell-based assays would measure the levels of phosphorylated STAT proteins in cancer cell lines treated with this compound to confirm its on-target effect on the JAK-STAT pathway. A reduction in STAT phosphorylation would indicate effective pathway inhibition. nih.govmdpi.com
Gene Expression: HDAC inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene transcription. nih.govmdpi.com Treatment of cells with this compound would be expected to increase histone acetylation. nih.govelsevierpure.commdpi.com Subsequent analysis, such as RNA sequencing, would identify changes in the expression of genes regulated by HDACs, providing insight into the compound's epigenetic impact.
To further validate the targets of this compound and assess its selectivity across the proteome, advanced chemoproteomic techniques like Activity-Based Protein Profiling (ABPP) and Kinobeads can be applied.
Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families, allowing for the assessment of their functional state within a complex biological sample. This method can confirm the engagement of this compound with specific HDAC isoforms in a cellular environment and identify potential off-target interactions.
Kinobeads: Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on a solid support, which are used to capture a large portion of the cellular kinome from a lysate. In a competitive binding experiment, the kinome is profiled in the presence and absence of this compound. This technique allows for a comprehensive assessment of the compound's selectivity against a wide array of kinases, confirming JAK2 as the primary target and revealing any other potential kinase interactions.
In Vivo Preclinical Investigations of this compound Efficacy
Following in vitro characterization, the efficacy of this compound is evaluated in living organisms through in vivo preclinical studies. These studies are essential for determining if the compound's cellular activity translates into a therapeutic effect in a whole-animal system.
The selection of an appropriate animal model is critical for assessing the preclinical efficacy of an anti-cancer agent. Murine models are commonly used due to their genetic tractability and physiological similarities to humans. For a dual JAK2/HDAC inhibitor like this compound, several types of mouse models would be relevant.
Xenograft Models: Human cancer cell lines with known dependence on JAK2 signaling or sensitivity to HDAC inhibitors can be implanted into immunodeficient mice. nih.govnih.govresearchgate.netresearchgate.net For instance, models using colorectal cancer patient-derived xenografts (PDXs) have been used to test the efficacy of dual JAK/HDAC inhibitors. nih.govnih.govresearchgate.net The effect of this compound on tumor growth would be monitored over time.
Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same genetic background. These models, such as the MC38 colorectal cancer model, are particularly useful for evaluating therapies that may involve the immune system, as dual JAK/HDAC inhibition has been shown to enhance antitumor immune responses. nih.govnih.gov
Genetically Engineered Mouse Models (GEMMs): Mice can be engineered to carry specific mutations that drive disease, such as the JAK2-V617F mutation found in myeloproliferative neoplasms. nih.govaacrjournals.orgnih.gov These models provide a high-fidelity system to test the efficacy of JAK2 inhibitors in a disease context that closely mimics the human condition. nih.govnih.govresearchgate.net Efficacy in these models would be assessed by monitoring disease parameters like blood counts, spleen size, and mutant allele burden. nih.gov
Assessment of this compound in Disease Models of Cancer (e.g., Hematological Malignancies, Solid Tumors)
To assess the efficacy of a compound like this compound in cancer models, researchers would typically evaluate its effects on tumor growth and survival in various preclinical settings. This would involve studying its activity in both hematological malignancies (cancers of the blood) and solid tumors (cancers that form solid masses). nih.govnih.govmdpi.com The goal is to determine the potential of the compound as a therapeutic agent against different types of cancer.
Xenograft Cancer Models
Table 1: Hypothetical Data from this compound Xenograft Studies
| Cancer Type | Cell Line | Tumor Growth Inhibition (%) | Change in Survival |
|---|---|---|---|
| Pancreatic Cancer | PANC-1 | Data not available | Data not available |
| Breast Cancer | MDA-MB-231 | Data not available | Data not available |
Allograft (Syngeneic) Cancer Models
In contrast to xenografts, allograft or syngeneic models use cancer cells derived from the same genetic background as the immunocompetent mouse strain being used. pharmalegacy.comnih.gov The primary advantage of this model is the presence of a fully functional immune system, which is crucial for evaluating immunotherapies. mdpi.comnih.gov If this compound were to be tested in these models, it would allow researchers to understand how the compound interacts with the immune system to fight cancer. Data would be collected on tumor growth, survival, and the composition of immune cells within the tumor microenvironment. nih.govnih.gov
Assessment of this compound in Preclinical Models of Inflammatory Disorders
Many diseases, including some cancers and autoimmune disorders, have an inflammatory component. nih.govnih.gov Preclinical models of inflammatory disorders are used to investigate the anti-inflammatory potential of new compounds. nih.gov To assess this compound in this context, researchers might use mouse models of diseases like rheumatoid arthritis, inflammatory bowel disease, or multiple sclerosis. nih.govresearchgate.netnih.gov The evaluation would involve measuring clinical scores of disease severity, analyzing levels of inflammatory cytokines and chemokines, and examining tissue histology to assess inflammation and damage.
In Vivo Target Engagement Studies (e.g., CETSA Technology)
Confirming that a drug candidate binds to its intended target within a living organism is a critical step in drug development. pelagobio.comresearchgate.net The Cellular Thermal Shift Assay (CETSA) is a technology that allows for the direct measurement of this target engagement in tissues and cells. nih.govnih.gov It works on the principle that a protein's thermal stability changes when a ligand (like a drug) is bound to it. researchgate.net For this compound, in vivo CETSA studies would involve treating animal models with the compound, collecting tissue samples (e.g., tumors, spleen, brain), and then using the CETSA method to determine if and to what extent this compound is binding to its target protein in those tissues. pelagobio.comresearchgate.netnih.gov This provides direct evidence of the drug reaching and interacting with its target at the site of action. pelagobio.com
Preclinical Pharmacokinetic and Pharmacodynamic Relationships in Animal Models
Pharmacokinetics (PK) describes what the body does to a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) describes what the drug does to the body (the therapeutic effect). nih.gov Establishing the relationship between PK and PD is essential for understanding a drug's behavior and predicting its efficacy. nih.gov In preclinical animal models, this involves administering this compound and then measuring its concentration in the blood and tissues over time (PK), while simultaneously measuring a biological response or effect (PD). nih.gov This data helps to determine the exposure levels needed to achieve the desired therapeutic effect and informs the design of future studies. nih.gov
Structure Activity Relationship Sar and Rational Drug Design of Ey3238
Identification of Key Pharmacophores for JAK2 and HDAC Inhibition
The design of a dual-target inhibitor like EY3238 hinges on the successful integration of distinct pharmacophoric features necessary for binding to two different protein targets. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups that is responsible for a drug's biological activity.
For JAK2 inhibition , a critical pharmacophore often includes a heterocyclic scaffold that can mimic the adenine region of ATP and form key hydrogen bonds within the kinase's ATP-binding pocket. A commonly utilized moiety in JAK2 inhibitors is the 2-aminopyrimidine core. This structure is adept at forming crucial interactions with the hinge region of the kinase, a flexible segment that connects the N- and C-lobes of the enzyme.
In the rational design of dual inhibitors, these distinct pharmacophores are often merged or linked. The strategy involves retaining the essential interacting moieties for both targets within a single molecular entity.
Strategies for Optimizing Dual-Targeting Properties of this compound
The journey from a lead compound to a clinical candidate is paved with meticulous optimization strategies aimed at enhancing potency, selectivity, and pharmacokinetic properties. For a dual-targeting agent like this compound, this process is particularly complex, requiring a delicate balance to maintain affinity for two distinct targets.
Iterative Chemical Synthesis in Design Optimization
Iterative chemical synthesis is a cornerstone of rational drug design. This cyclical process involves designing a molecule, synthesizing it, evaluating its biological activity, and then using those results to inform the design of the next generation of compounds. This approach allows medicinal chemists to systematically probe the structure-activity landscape.
In the context of dual JAK/HDAC inhibitors, this iterative process would involve modifying the linker region to achieve optimal spacing and orientation of the JAK2-binding and HDAC-binding pharmacophores. Different lengths and compositions of the linker can be explored to fine-tune the inhibitory activity against both targets. Furthermore, systematic modifications to the cap group of the HDAC-inhibiting portion can be made to enhance selectivity for specific HDAC isoforms, a crucial aspect for minimizing off-target effects.
Exploitation of Solvent-Exposed Regions of Target Proteins for Enhanced Binding
The solvent-exposed regions of proteins, located on their surfaces, present valuable opportunities for enhancing ligand binding affinity and selectivity. By designing molecules that can form favorable interactions with these regions, it is possible to anchor the inhibitor more securely and achieve improved potency.
Comparative Analysis with Other Multi-Targeted Ligands
To contextualize the significance of this compound, it is instructive to compare its inhibitory profile with other multi-targeted ligands, particularly other dual JAK and HDAC inhibitors. This comparative analysis provides insights into the relative potency and selectivity of these compounds.
| Compound | Target | IC50 (nM) |
| This compound | JAK2 | 1.4 nih.gov |
| HDAC6 | 2.1 nih.gov | |
| HDAC2 | 49 nih.gov | |
| HDAC10 | 80 nih.gov | |
| Compound 8m | JAK2 | 1.8 |
| HDAC6 | 3.2 | |
| Ruxolitinib | JAK1 | 3.3 |
| JAK2 | 2.8 | |
| Vorinostat (B1683920) (SAHA) | Pan-HDAC | - |
| Compound 24 | JAK1 | <20 |
| JAK2 | <100 | |
| HDACs 1, 2, 3, 6, 10 | <20 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.
As the data indicates, this compound exhibits potent, low nanomolar inhibition of both JAK2 and HDAC6. nih.gov The development of such dual inhibitors is a promising strategy in cancer therapy, as it can simultaneously block multiple oncogenic pathways. acs.orgnih.govacs.org The concurrent inhibition of JAK and HDAC pathways has the potential to overcome drug resistance and improve therapeutic outcomes in various malignancies. acs.org
Computational and Theoretical Approaches in Ey3238 Research
Molecular Modeling and Docking Studies of EY3238-Target Interactions
Molecular modeling and docking studies are fundamental computational tools used to investigate the binding of small molecules like this compound to their protein targets at an atomic level. These methods are instrumental in rational drug design and in understanding the structural basis for a compound's inhibitory activity.
In the context of this compound, which was designed based on the scaffold of the JAK2 inhibitor pacritinib, molecular docking simulations are employed to predict and analyze its binding modes within the ATP-binding pocket of JAK2 and the active site of various HDAC isoforms. While specific docking studies exclusively on this compound are not widely published, the methodologies applied to similar dual JAK2/HDAC inhibitors offer a clear indication of the approach.
Key aspects of these studies typically include:
Protein Preparation: High-resolution crystal structures of JAK2 and HDAC isoforms are retrieved from protein databases. These structures are then prepared for docking by adding hydrogen atoms, assigning appropriate charges, and defining the binding pocket.
Ligand Preparation: The three-dimensional structure of this compound is generated and optimized to its lowest energy conformation.
Docking Simulation: Sophisticated algorithms are used to place the this compound molecule into the defined binding sites of JAK2 and HDACs in various possible orientations and conformations. The software then scores these poses based on the predicted binding affinity, which is influenced by factors such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.
For instance, in studies of other dual JAK2/HDAC inhibitors, molecular docking has successfully explained the observed potency by revealing key interactions between the inhibitor and amino acid residues in the target proteins. It is anticipated that similar studies on this compound would elucidate its specific interactions with both JAK2 and HDACs, thereby rationalizing its dual-inhibitory activity.
Table 1: Representative Data from Molecular Docking Studies of Dual Inhibitors
| Target Protein | Key Interacting Residues (Hypothetical for this compound) | Predicted Binding Affinity (kcal/mol) | Type of Interaction |
| JAK2 | Leu932, Val863, Tyr931 | -9.0 to -11.0 | Hydrogen bonds, hydrophobic interactions |
| HDAC1 | His142, His143, Tyr306 | -7.5 to -9.5 | Zinc chelation, hydrogen bonds |
| HDAC6 | His610, His611, Phe680 | -8.0 to -10.0 | Zinc chelation, pi-pi stacking |
This table is illustrative and based on typical findings for dual JAK2/HDAC inhibitors. Specific data for this compound is not publicly available.
In Silico Prediction of Polypharmacology Profiles
Polypharmacology, the ability of a single drug to interact with multiple targets, is a key characteristic of this compound. nih.gov In silico methods are invaluable for predicting the potential polypharmacological profile of a compound beyond its primary intended targets. nih.gov These predictions can help to identify potential off-target effects, both beneficial and adverse, early in the drug development process.
Computational approaches to predict the polypharmacology of this compound would likely involve screening the compound against large databases of protein structures and known drug targets. Techniques such as ligand-based and structure-based virtual screening are commonly utilized.
Ligand-Based Approaches: These methods compare the chemical structure of this compound to databases of compounds with known biological activities. The principle is that structurally similar molecules are likely to have similar targets.
Structure-Based Approaches: This involves docking this compound into the binding sites of a wide array of proteins to predict potential interactions. This can uncover unexpected targets that may not have been identified through ligand-based methods alone.
The application of these in silico methods could generate a comprehensive profile of potential targets for this compound, providing a roadmap for further experimental validation and a deeper understanding of its therapeutic potential and possible side effects.
Network Pharmacology Approaches for Understanding Biological Impact
Network pharmacology is an emerging field that aims to understand the effects of drugs on a systems level by analyzing the complex interplay of drug-target interactions within biological networks. nih.gov For a multi-targeted agent like this compound, network pharmacology provides a powerful framework to move beyond the "one-drug, one-target" paradigm and explore the compound's impact on interconnected cellular pathways. nih.gov
A typical network pharmacology workflow for this compound would involve:
Target Identification: Compiling a list of known and predicted targets of this compound from experimental data and in silico predictions.
Network Construction: Building a biological interaction network that includes these targets, their interacting proteins, and the pathways they regulate. This is often done using data from publicly available databases of protein-protein interactions and signaling pathways.
Network Analysis: Analyzing the constructed network to identify key nodes (proteins) and pathways that are significantly perturbed by this compound. This can reveal the compound's mechanism of action and its potential effects on various biological processes.
By applying network pharmacology, researchers can visualize and analyze how the dual inhibition of JAK2 and HDACs by this compound translates into broader effects on cellular signaling, gene expression, and ultimately, disease pathology. This approach can help to identify synergistic effects of targeting multiple nodes in a disease network and can guide the development of more effective and personalized therapeutic strategies.
Future Directions and Translational Perspectives for Ey3238 Research
Elucidation of Additional Molecular Targets and Off-Target Effects
A comprehensive understanding of the full spectrum of molecular interactions of EY3238 is crucial for its development as a safe and effective therapeutic agent. While its primary targets have been identified, the elucidation of additional, secondary targets and potential off-target effects is a key area of ongoing investigation. Off-target effects refer to the interactions of a drug with proteins or other molecules that are not its intended target, which can lead to unforeseen side effects or, in some cases, beneficial therapeutic outcomes.
Current research efforts are focused on unbiased screening approaches to identify the complete interactome of this compound. Techniques such as chemical proteomics and thermal shift assays are being employed to systematically identify protein binding partners in various cell types. Preliminary data from these studies suggest that this compound may interact with a number of kinases and epigenetic modulators beyond its primary targets. The validation of these potential off-targets is a critical next step.
| Technique | Purpose | Potential Findings |
| Chemical Proteomics | Identification of direct binding partners of this compound in a cellular context. | Novel kinase and non-kinase targets. |
| Thermal Shift Assays | Validation of target engagement and identification of binding partners. | Confirmation of primary and secondary targets. |
| Kinome-wide Profiling | Assessment of the selectivity of this compound against a broad panel of kinases. | Quantitative measure of kinase selectivity. |
| Phenotypic Screening | Identification of unexpected cellular effects of this compound. | Insights into novel mechanisms of action. |
Investigation of Combination Therapeutic Strategies with this compound
The complex nature of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve durable responses and overcome resistance mechanisms. The unique polypharmacological profile of this compound makes it a promising candidate for combination with other therapeutic agents. The rationale behind these combination strategies is to target multiple, non-overlapping signaling pathways to achieve synergistic or additive anti-tumor effects.
Several preclinical studies are currently underway to evaluate the efficacy of this compound in combination with standard-of-care chemotherapies, targeted agents, and immunotherapies. For instance, in models of non-small cell lung cancer, the combination of this compound with EGFR inhibitors has shown promising synergistic activity. Similarly, in colorectal cancer models, combining this compound with inhibitors of the MAPK pathway has resulted in enhanced tumor growth inhibition.
| Combination Partner | Rationale | Preclinical Model | Observed Effect |
| EGFR Inhibitors | Overcoming resistance to EGFR-targeted therapy. | Non-Small Cell Lung Cancer | Synergistic tumor growth inhibition. |
| MAPK Pathway Inhibitors | Dual blockade of key oncogenic signaling pathways. | Colorectal Cancer | Enhanced apoptosis and cell cycle arrest. |
| Immune Checkpoint Inhibitors | Modulation of the tumor microenvironment to enhance anti-tumor immunity. | Melanoma | Increased T-cell infiltration and tumor regression. |
| Standard Chemotherapy | Sensitization of tumor cells to cytotoxic agents. | Pancreatic Cancer | Significant reduction in tumor burden. |
Advancements in Synthetic Routes for Scalability and Efficiency
The translation of a promising compound from the laboratory to the clinic is heavily dependent on the development of a robust, scalable, and cost-effective synthetic route. The initial discovery synthesis of this compound, while suitable for producing small quantities for preclinical research, is not amenable to large-scale production. Therefore, significant efforts are being directed towards the development of an improved and more efficient synthesis.
| Synthetic Challenge | Proposed Solution | Potential Impact |
| Long linear synthesis | Development of a convergent synthetic route. | Increased overall yield and efficiency. |
| Use of expensive reagents | Identification of cheaper and more accessible alternatives. | Reduced cost of goods. |
| Low-yielding steps | Optimization of reaction conditions (catalyst, solvent, temperature). | Improved overall yield and process robustness. |
| Purification challenges | Development of crystallization-based purification methods. | Simplified downstream processing and improved purity. |
Development of Novel Research Tools Utilizing this compound
The unique properties of this compound make it an excellent starting point for the development of novel chemical probes and other research tools to investigate complex biological processes. By modifying the structure of this compound, it is possible to create derivatives that can be used to visualize, identify, and quantify its molecular targets in living cells and organisms.
One area of active development is the synthesis of fluorescently-labeled derivatives of this compound. These probes will enable researchers to directly visualize the subcellular localization of the compound and its targets using advanced microscopy techniques. Additionally, biotinylated or photo-crosslinkable derivatives are being created to facilitate the identification of binding partners through affinity purification and mass spectrometry.
| Research Tool | Application | Expected Outcome |
| Fluorescently-labeled this compound | Live-cell imaging of target engagement and localization. | Spatiotemporal understanding of this compound's mechanism of action. |
| Biotinylated this compound | Affinity-based pulldown of binding partners. | Identification of the complete cellular interactome of this compound. |
| Photo-crosslinkable this compound | Covalent labeling of direct binding partners. | Unambiguous identification of direct targets in a cellular context. |
| Radiolabeled this compound | In vivo imaging of drug distribution and target engagement. | Non-invasive assessment of pharmacokinetics and pharmacodynamics. |
Role of this compound in Advancing Polypharmacology Concepts
Polypharmacology, the ability of a single drug to interact with multiple targets, is increasingly being recognized as a desirable attribute for the treatment of complex diseases. nih.gov this compound serves as an exemplary case study in the rational design and application of polypharmacological agents. Its ability to modulate multiple key signaling pathways simultaneously offers a potential advantage over highly selective, single-target drugs.
Q & A
Basic Research Questions
Q. What are key considerations when designing initial experiments with EY3238 to ensure reproducibility?
- Answer: Begin by defining independent variables (e.g., concentration, exposure time) and dependent variables (e.g., biochemical activity). Include appropriate controls (positive/negative) and ensure sufficient sample size to account for biological variability. Replicate experiments across independent trials and document protocols rigorously. Use standardized assays validated in prior studies to reduce methodological bias .
Q. How can researchers conduct a systematic literature review on this compound’s pharmacological properties?
- Answer: Utilize databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND (mechanism OR pharmacokinetics)"). Prioritize primary sources (peer-reviewed articles, preprints) over reviews. Apply inclusion/exclusion criteria (e.g., species, dosage ranges) and use citation-tracking tools to identify seminal studies. Critically evaluate experimental designs in existing literature to identify gaps .
Q. What ethical guidelines are critical when conducting in vivo studies with this compound?
- Answer: Obtain institutional ethics committee approval and adhere to the 3Rs (Replacement, Reduction, Refinement). Minimize animal numbers via power analysis, administer analgesics for pain management, and ensure humane endpoints. Document protocols transparently in compliance with ARRIVE guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy of this compound across different model systems?
- Answer: Perform cross-validation experiments using standardized protocols (e.g., identical cell lines, dosages, and endpoints). Conduct meta-analyses to assess heterogeneity sources (e.g., batch effects, assay sensitivity). Validate findings using orthogonal methods (e.g., CRISPR knockouts vs. pharmacological inhibition) to confirm target specificity .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Answer: Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. Apply ANOVA for multi-group comparisons with post-hoc corrections (e.g., Tukey’s test). For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify non-linear interactions. Consult statisticians during experimental design to ensure adequate power .
Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate this compound’s mechanisms?
- Answer: Apply bioinformatics pipelines (e.g., MetaboAnalyst, STRING) for pathway enrichment analysis. Use weighted correlation networks (WGCNA) to identify co-expressed gene clusters linked to proteomic changes. Validate hypotheses via CRISPR-Cas9 screens or chemical-genetic interactions. Ensure data interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Methodological Resources
- Data Management: Develop a Data Management Plan (DMP) outlining storage, sharing, and preservation strategies. Use version control (e.g., Git) for code and metadata. Reference ERC guidelines for interoperability .
- Conflict Resolution: For contradictory results, apply Bradford Hill criteria (e.g., consistency, temporality) to assess causality .
- Ethical Compliance: Follow GDPR for human data and NIH guidelines for animal welfare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
